A2aR Antagonist Potency: CF₃-Pyridinyl Core vs. 2,6-Dimethylpyridinyl and 2-Chloro-6-methylpyridinyl Cores in Matched Triazolopyrimidine Scaffolds
In the [1,2,4]triazolo[4,3-c]pyrimidin-5-amine scaffold of US Patent 11,312,705, the compound bearing the 2-methyl-6-(trifluoromethyl)pyridin-4-yl core (Example 8: 8-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-7-(5-methylfuran-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine, BDBM550800) achieved an A2aR IC₅₀ of 0.180 nM [1]. In the same scaffold series, replacement of the CF₃-pyridinyl core with a 2,6-dimethylpyridin-4-yl core (Example 11, BDBM550804) yielded a slightly more potent A2aR IC₅₀ of 0.150 nM (Δ = 0.030 nM) but with significantly altered selectivity and physicochemical profiles [2]. Replacement with a 2-chloro-6-methylpyridin-4-yl core (Example 24, BDBM550818) reduced A2aR potency to IC₅₀ = 0.270 nM (Δ = 0.090 nM, 1.5-fold loss) [3]. Crucially, the CF₃-containing core provides an additional A2bR selectivity readout: Example 8 showed A2bR IC₅₀ = 203 nM, yielding >1,100-fold A2a/A2b selectivity, whereas selectivity data for the dimethyl analog at A2bR are absent from the patent, suggesting insufficient activity to warrant reporting [1][4].
| Evidence Dimension | A2aR inhibitory potency (IC₅₀) and A2a/A2b selectivity |
|---|---|
| Target Compound Data | A2aR IC₅₀ = 0.180 nM (Example 8); A2bR IC₅₀ = 203 nM; selectivity ratio >1,100-fold |
| Comparator Or Baseline | 2,6-Dimethylpyridin-4-yl core (Example 11): A2aR IC₅₀ = 0.150 nM, A2bR data not reported. 2-Chloro-6-methylpyridin-4-yl core (Example 24): A2aR IC₅₀ = 0.270 nM, A2bR data not reported. |
| Quantified Difference | CF₃ core vs. Cl core: ΔIC₅₀ = 0.090 nM (1.5-fold advantage for CF₃). CF₃ core vs. dimethyl core: ΔIC₅₀ = 0.030 nM (1.2-fold disadvantage for CF₃, but CF₃ enables documented A2a/A2b selectivity >1,100-fold that is unattainable with dimethyl). |
| Conditions | CHO-K1 cells stably expressing human A2aR or A2bR; DMEM/F12 medium with 10% FBS; A2aR assay with 800 μg/mL bleomycin selection; A2bR assay with 1 mg/mL G418 selection. |
Why This Matters
The CF₃-pyridinyl core confers a documented dual-receptor selectivity window (>1,100-fold A2a/A2b) that is absent from comparator cores, directly enabling procurement decisions for programs where A2bR-mediated off-target effects must be minimized.
- [1] BindingDB. BDBM550800: 8-(2-Methyl-6-(trifluoromethyl)pyridin-4-yl)-7-(5-methylfuran-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. A2aR IC₅₀ = 0.180 nM; A2bR IC₅₀ = 203 nM. Data from US11312705, Example 8. View Source
- [2] BindingDB. BDBM550804: 8-(2,6-Dimethylpyridin-4-yl)-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. A2aR IC₅₀ = 0.150 nM. Data from US11312705, Example 11. View Source
- [3] BindingDB. BDBM550818: 8-(2-Chloro-6-methylpyridin-4-yl)-7-phenylimidazo[1,2-c]pyrimidin-5-amine. A2aR IC₅₀ = 0.270 nM. Data from US11312705, Example 24. View Source
- [4] Jiangsu Hengrui Medicine. US Patent 11,312,705 B2. April 26, 2022. A2aR and A2bR assay descriptions and selectivity data. View Source
